molecular formula C11H9N5O4 B10957544 4,5-dimethoxy-2-(2H-tetrazol-5-yl)-1H-isoindole-1,3(2H)-dione

4,5-dimethoxy-2-(2H-tetrazol-5-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B10957544
M. Wt: 275.22 g/mol
InChI Key: OHULBXFJVDLLIP-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-(2H-tetrazol-5-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes both methoxy groups and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-(2H-tetrazol-5-yl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,5-dimethoxyphthalic anhydride with sodium azide to introduce the tetrazole ring. The reaction conditions often require a solvent such as dimethylformamide (DMF) and elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-(2H-tetrazol-5-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 4,5-dimethoxyphthalic acid.

    Reduction: Formation of 4,5-dimethoxy-2-(2H-tetrazol-5-yl)aniline.

    Substitution: Formation of 4,5-dimethoxy-2-(2H-tetrazol-5-yl)-1H-isoindole derivatives with various substituents.

Scientific Research Applications

4,5-Dimethoxy-2-(2H-tetrazol-5-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-(2H-tetrazol-5-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The methoxy groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethoxy-2-(2H-tetrazol-5-yl)-1H-isoindole-1,3(2H)-dione is unique due to the combination of the tetrazole ring and the isoindole-1,3(2H)-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9N5O4

Molecular Weight

275.22 g/mol

IUPAC Name

4,5-dimethoxy-2-(2H-tetrazol-5-yl)isoindole-1,3-dione

InChI

InChI=1S/C11H9N5O4/c1-19-6-4-3-5-7(8(6)20-2)10(18)16(9(5)17)11-12-14-15-13-11/h3-4H,1-2H3,(H,12,13,14,15)

InChI Key

OHULBXFJVDLLIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=NNN=N3)OC

Origin of Product

United States

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